molecular formula C18H26N2O6 B13390746 (R)-3-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

(R)-3-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No.: B13390746
M. Wt: 366.4 g/mol
InChI Key: YFZYKTOECORXPN-UHFFFAOYSA-N
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Description

®-3-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, making it a valuable intermediate in peptide synthesis and other organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the protection of amino acids. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as sodium hydroxide. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid can undergo several types of reactions, including:

    Hydrolysis: Removal of protecting groups under acidic or basic conditions.

    Substitution: Replacement of the benzyloxycarbonyl or tert-butoxycarbonyl groups with other functional groups.

    Oxidation and Reduction: Modifications of the amino acid backbone.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophilic reagents such as amines or alcohols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the benzyloxycarbonyl group yields the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules. Its protecting groups help in the selective modification of specific functional groups.

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of peptide-based drugs and biomolecules. The protecting groups ensure that the amino acids remain intact during the synthesis process, allowing for the creation of specific peptide sequences.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid involves the selective protection and deprotection of amino groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amino groups from unwanted reactions, allowing for selective modifications. The molecular targets and pathways involved depend on the specific application and the functional groups introduced during the synthesis process.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid: Features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups.

    ®-3-(((Benzyloxy)carbonyl)amino)-5-((methoxycarbonyl)amino)pentanoic acid: Similar structure but with a methoxycarbonyl group instead of tert-butoxycarbonyl.

    ®-3-(((Benzyloxy)carbonyl)amino)-5-((acetoxycarbonyl)amino)pentanoic acid: Features an acetoxycarbonyl group instead of tert-butoxycarbonyl.

Uniqueness

The uniqueness of ®-3-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid lies in its dual protecting groups, which offer greater flexibility and selectivity in synthetic applications. The combination of benzyloxycarbonyl and tert-butoxycarbonyl groups allows for sequential deprotection and modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C18H26N2O6

Molecular Weight

366.4 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-10-9-14(11-15(21)22)20-17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)

InChI Key

YFZYKTOECORXPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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